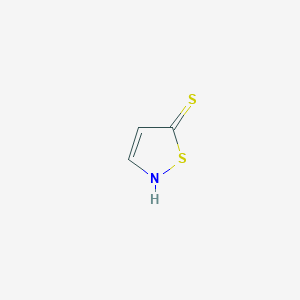

1,2-Thiazole-5(2H)-thione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Isothiazolethiol is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure.

Synthetic Routes and Reaction Conditions:

Condensation Reactions: One common method involves the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds.

Metal-Catalyzed Approaches: Recent advancements have introduced metal-catalyzed methods, such as palladium-catalyzed cross-coupling reactions, which allow for the synthesis of densely substituted isothiazoles.

Ring Rearrangements: Another approach involves the rearrangement of thiadiazoles under specific conditions to form isothiazoles.

Industrial Production Methods: Industrial production often utilizes scalable methods such as metal-catalyzed cross-coupling reactions due to their efficiency and ability to produce high yields of the desired product .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted isothiazoles.

科学研究应用

Anticancer Applications

Recent studies have highlighted the potential of 1,2-thiazole-5(2H)-thione derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. A study demonstrated that novel thiazolone and fused thiazolthione derivatives exhibited potent CDK2/cyclin A2 inhibitory effects with IC50 values ranging from 105.39 to 742.78 nM. Notably, compounds showed significant cytotoxicity against breast and colon cancer cell lines, with IC50 values between 0.54 µM and 5.26 µM for breast cancer cells .

Table 1: CDK2 Inhibition Activity of Thiazole Derivatives

| Compound | IC50 (nM) | Cancer Cell Line | Type of Cancer |

|---|---|---|---|

| 4 | 105.39 | MCF-7 | Breast |

| 6 | 139.27 | HCT116 | Colon |

Further investigations using flow cytometry indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways . The molecular modeling studies confirmed that these compounds fit well into the active site of CDK2, suggesting a strong potential for therapeutic development.

Antimicrobial Properties

This compound derivatives have also been explored for their antimicrobial properties. Research has shown that certain derivatives can act as effective inhibitors against Mycobacterium tuberculosis by targeting the InhA enzyme involved in cell wall synthesis. One compound demonstrated a minimum inhibitory concentration (MIC) of 0.19 µM against the Mtb H37Rv strain, showcasing its potential as a novel anti-tubercular agent .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| 6b | 0.19 | Mycobacterium tuberculosis |

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have also been investigated. For instance, thiazolidine-2-thione, a related compound, has been reported to exhibit significant anti-inflammatory activity through its ability to inhibit various inflammatory mediators . This suggests that derivatives of this compound could potentially be developed into anti-inflammatory drugs.

Other Biological Activities

In addition to anticancer and antimicrobial applications, thiazole derivatives have been found to possess antifungal and analgesic activities. For example, thiazoles have shown promise as inhibitors of bacterial DNA gyrase B and as antithrombotic agents . Their diverse biological activities make them valuable candidates for further research and development in pharmacology.

Case Studies and Research Findings

Several case studies have documented the effectiveness of thiazole derivatives in various applications:

- A study focused on synthesizing novel thiazole derivatives reported their effectiveness against multiple drug-resistant strains of Mycobacterium tuberculosis, emphasizing their potential in combating antibiotic resistance .

- Another investigation into the synthesis of thiazolidine-2-thione revealed its role as a potent aldose reductase inhibitor, which is relevant in diabetes management .

作用机制

The mechanism by which 5-Isothiazolethiol exerts its effects involves the interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways . In cancer research, it has been shown to inhibit enzymes such as topoisomerase, leading to the suppression of cancer cell growth .

相似化合物的比较

Thiazole: Another sulfur-containing heterocycle, but with different reactivity and applications.

Isoxazole: Contains an oxygen atom instead of sulfur, leading to different chemical properties and uses.

Uniqueness: 5-Isothiazolethiol is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .

生物活性

1,2-Thiazole-5(2H)-thione is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

This compound and its derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Various studies have demonstrated that thiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds derived from thiazole have shown efficacy against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating their potential as effective antifungal agents .

- Anticancer Properties : Thiazole-containing compounds have been identified as potential anticancer agents. For example, certain derivatives have exhibited cytotoxic effects against cancer cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin. The presence of specific substituents on the thiazole ring has been linked to enhanced activity .

- Anticonvulsant Effects : Research has highlighted the anticonvulsant potential of thiazole derivatives. One study reported a compound with a median effective dose (ED50) of 18.4 mg/kg in a picrotoxin-induced convulsion model, showcasing its promise for treating epilepsy .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its molecular structure. Key findings include:

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the thiazole ring significantly impacts the compound's activity. For example, para-halogens on phenyl rings have been shown to enhance antimicrobial and anticancer activities .

- Pharmacophore Identification : The thiazole moiety serves as an essential pharmacophore in many bioactive compounds. Its ability to form hydrogen bonds and interact with various biological targets underpins its therapeutic potential .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A series of thiazole derivatives were synthesized and tested against various microbial strains. Compounds exhibited MIC values ranging from 3.92 to 4.01 mM against C. albicans, demonstrating their potential as antifungal agents .

- Antitumor Activity : In vitro studies on thiazole derivatives showed significant cytotoxicity against multiple cancer cell lines. One derivative demonstrated an IC50 value less than that of doxorubicin in both Bcl-2 Jurkat and A-431 cell lines, indicating strong antitumor activity .

- Xanthine Oxidase Inhibition : A novel thiazolidine derivative was identified as a potent xanthine oxidase (XO) inhibitor with an IC50 value of 3.56 μmol/L, outperforming allopurinol. This suggests its potential for treating hyperuricemia-related conditions .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Activity Type | Compound/Derivative | Target/Model | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Thiazole Derivatives | C. albicans | MIC = 3.92–4.01 mM |

| Antitumor | Thiazole Derivative | Bcl-2 Jurkat & A-431 Cells | IC50 < Doxorubicin |

| Anticonvulsant | Specific Derivative | Picrotoxin-Induced Model | ED50 = 18.4 mg/kg |

| XO Inhibition | Thiazolidine Derivative | Xanthine Oxidase | IC50 = 3.56 μmol/L |

化学反应分析

Nucleophilic Substitution Reactions

The thione sulfur exhibits nucleophilic behavior, facilitating reactions with electrophiles such as alkyl halides and α-bromo ketones. For example:

-

Alkylation : Reacting 1,2-thiazole-5(2H)-thione with bromobenzene or benzyl bromide in the presence of NaOH and CuI catalyst yields S-aryl or S-benzyl derivatives (e.g., 3-phenyl-1,2-thiazole-5(2H)-thione) .

-

Acylation : Treatment with acetyl chloride forms thioester derivatives, enhancing solubility for further functionalization.

Key Conditions :

| Reaction Type | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| Alkylation | Bromobenzene, NaOH, CuI | 80°C | 68–75% |

| Acylation | Acetyl chloride, base | RT | 82% |

Cycloaddition and Ring Expansion

The compound participates in [4+1] and [2+2] cycloadditions, forming fused heterocycles:

-

With Alkynes : Heating with dimethyl acetylenedicarboxylate (DMAD) induces a formal [2+2] cycloaddition, leading to pyridine derivatives after sulfur extrusion .

-

Ring Contraction : Thermolysis of pyrazolo-fused dithiazines at 170°C produces 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles via sulfur elimination .

Mechanistic Insight :

-

The reaction proceeds through zwitterionic intermediates and electrocyclic ring-opening steps .

-

Resonance stabilization of the thiazole ring directs regioselectivity in cycloadditions.

Oxidation and N-Oxide Formation

Oxidation at nitrogen generates aromatic N-oxides, which enhance reactivity in cross-coupling reactions:

-

Oxidizing Agents : mCPBA or hypofluorous acid selectively oxidizes the nitrogen atom to form this compound N-oxide .

-

Applications : N-oxides enable palladium-catalyzed C–H arylations at the 2-position under mild conditions .

Reaction Outcomes :

-

N-Oxides show increased electrophilicity, facilitating further functionalization.

-

Over-oxidation at sulfur can occur, leading to sulfoxides or sulfones as side products .

Coordination Chemistry

The sulfur and nitrogen atoms act as ligands for metal complexes:

-

Copper Coordination : Forms stable complexes with Cu(I) or Cu(II), useful in catalysis (e.g., Ullmann-type couplings) .

-

Biological Relevance : Metal complexes exhibit enhanced CDK2 inhibitory activity (IC₅₀: 105–742 nM) compared to free ligands .

Example :

| Metal Ion | Ligand Structure | Application |

|---|---|---|

| Cu(I) | S,N-chelation | Catalytic cross-couplings |

| Zn(II) | Bidentate binding | Anticancer agents |

Biological Activity Modulation

Structural modifications amplify pharmacological effects:

-

Anticancer Derivatives : Introducing trifluoromethyl groups (e.g., 7-chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2-thione) enhances cytotoxicity (IC₅₀: 0.83 µM vs. HCT-116 cells) .

-

Antimycobacterial Agents : 1,2,4-Triazole-5-thione hybrids inhibit Mycobacterium tuberculosis enoyl reductase (InhA) with IC₅₀ values as low as 90 nM .

属性

CAS 编号 |

61006-10-8 |

|---|---|

分子式 |

C3H3NS2 |

分子量 |

117.20 g/mol |

IUPAC 名称 |

2H-1,2-thiazole-5-thione |

InChI |

InChI=1S/C3H3NS2/c5-3-1-2-4-6-3/h1-2,4H |

InChI 键 |

XXYDUYVNVIQPBE-UHFFFAOYSA-N |

规范 SMILES |

C1=CNSC1=S |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。